Cas no 450352-40-6 (3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione)

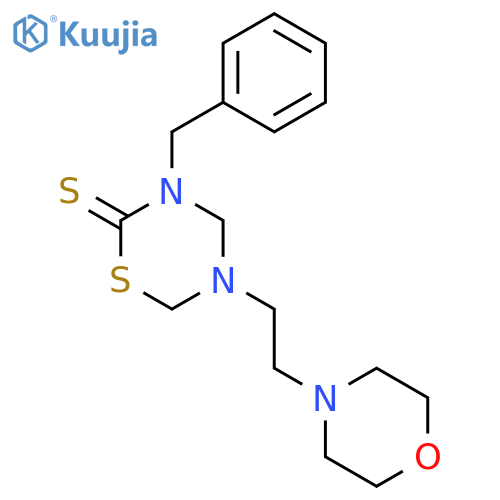

450352-40-6 structure

商品名:3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione

3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione 化学的及び物理的性質

名前と識別子

-

- 3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione

- BRD-K95762625-001-01-9

- HMS2461F19

- F0547-0174

- 450352-40-6

- 3-benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione

- Oprea1_399402

- MLS000095692

- 3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione

- CHEMBL1365235

- 3-benzyl-5-(2-morpholinoethyl)-1,3,5-thiadiazinane-2-thione

- SMR000031238

- ChemDiv3_012925

- HMS1509L11

- CCG-34017

- AKOS024582684

-

- インチ: 1S/C16H23N3OS2/c21-16-19(12-15-4-2-1-3-5-15)13-18(14-22-16)7-6-17-8-10-20-11-9-17/h1-5H,6-14H2

- InChIKey: JTONJFUVEFZKSP-UHFFFAOYSA-N

- ほほえんだ: S1C(N(CC2C=CC=CC=2)CN(C1)CCN1CCOCC1)=S

計算された属性

- せいみつぶんしりょう: 337.12825471g/mol

- どういたいしつりょう: 337.12825471g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 357

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 76.3Ų

3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0547-0174-5μmol |

3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione |

450352-40-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0547-0174-50mg |

3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione |

450352-40-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0547-0174-5mg |

3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione |

450352-40-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0547-0174-10mg |

3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione |

450352-40-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0547-0174-20mg |

3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione |

450352-40-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0547-0174-30mg |

3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione |

450352-40-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0547-0174-25mg |

3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione |

450352-40-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0547-0174-2μmol |

3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione |

450352-40-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0547-0174-15mg |

3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione |

450352-40-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0547-0174-40mg |

3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione |

450352-40-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione 関連文献

-

1. Back matter

-

2. Book reviews

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

450352-40-6 (3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione) 関連製品

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量